![molecular formula C17H15F3N2O B2588709 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one CAS No. 2242777-07-5](/img/structure/B2588709.png)
1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 2242777-07-5 . It has a molecular weight of 320.31 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidin-2-one group attached to a 3-methylpyridin-4-yl group and a 3,4,5-trifluorophenyl group . The InChI Code for this compound is 1S/C17H15F3N2O/c1-10-7-21-3-2-11 (10)8-22-9-13 (6-16 (22)23)12-4-14 (18)17 (20)15 (19)5-12/h2-5,7,13H,6,8-9H2,1H3 .
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 320.31 .
Applications De Recherche Scientifique
Electro-Optic Materials
One application of pyrrole-based chromophores, similar to the compound , is in the field of electro-optic materials. For example, a study by Facchetti et al. (2003) described the synthesis of heterocycle-based derivatives for use in nonlinear optical/electro-optic multilayers, demonstrating their potential in organic electro-optic applications (Facchetti et al., 2003).
Organic Film Microstructure
Another application lies in the influence of pyrrole-pyridine-based dibranched chromophores on covalent self-assembly and thin-film microstructure. A study by Facchetti et al. (2006) highlighted the importance of chromophore molecular architecture in determining film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Photophysical Properties
Studies have also focused on the photophysical properties of certain pyridine-based compounds. Albertino et al. (2007) conducted a combined experimental and computational study on new rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, highlighting their potential in photophysical applications (Albertino et al., 2007).
Crystal Structure Analysis
The compound's crystal structure is another area of interest. Ribet et al. (2005) synthesized a related compound and conducted a detailed analysis of its crystal structure, including conformational studies and polymorphism screening, which are crucial for understanding the material's properties (Ribet et al., 2005).
Synthesis and Characterization
The synthesis and characterization of similar compounds are also of significant interest. For example, Percino et al. (2005) detailed the synthesis and characterization of a pyridine-based compound, emphasizing its molecular and crystalline structure (Percino et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSDYRVOGWHOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)
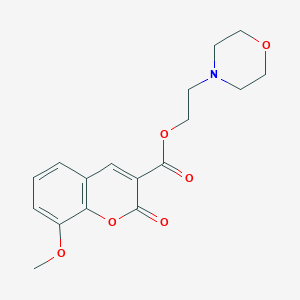
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)

![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)
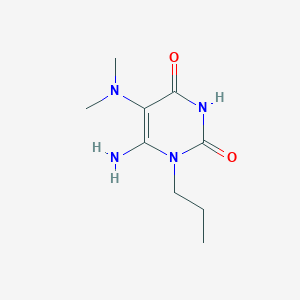
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)
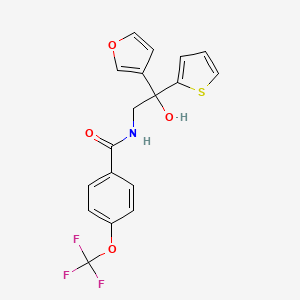
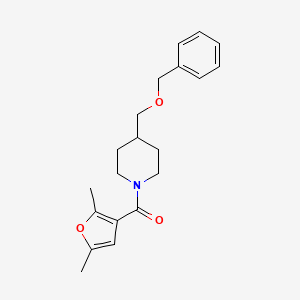

![5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588642.png)
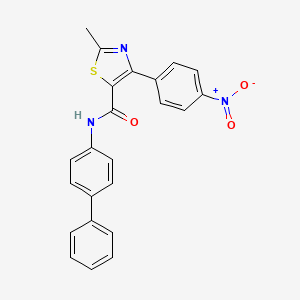
![4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine](/img/structure/B2588645.png)
![[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride](/img/structure/B2588648.png)